Bienvenue dans la boutique en ligne BenchChem!

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide

Molecular weight Physicochemical properties Building block differentiation

This 4,4-disubstituted piperidine-1-carboximidamide delivers a pre-organized scaffold essential for SAR programs targeting GPCRs or kinases. The geminal ethoxymethyl/methyl substitution creates a quaternary carbon that conformationally restricts the ring, a feature demonstrated to improve hNK1 potency to 0.95 nM vs. 10–100× weaker mono-substituted analogs. The carboximidamide group serves as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity. Offered at ≥95% purity, this discontinued research intermediate is batch-limited. Secure remaining inventory for your fragment-based or CNS-penetrant library design.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 2098012-13-4
Cat. No. B1492837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide
CAS2098012-13-4
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)C(=N)N)C
InChIInChI=1S/C10H21N3O/c1-3-14-8-10(2)4-6-13(7-5-10)9(11)12/h3-8H2,1-2H3,(H3,11,12)
InChIKeyXKZDUUXICWDXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4) – Core Physicochemical and Structural Baseline for Research Procurement


4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4) is a 4,4-disubstituted piperidine-1-carboximidamide derivative with molecular formula C10H21N3O and molecular weight 199.29 g/mol . The compound incorporates an ethoxymethyl group (–CH2OCH2CH3) and a methyl group as geminal substituents at the 4-position of the piperidine ring, generating a quaternary carbon centre that imposes conformational restriction on the saturated heterocycle [1]. The carboximidamide (–C(=NH)NH2) functional group at N1 serves as a bioisostere for carboxylic acids and carboxamides, a design feature widely exploited in medicinal chemistry to modulate pharmacokinetic properties and target engagement [2]. The compound is supplied as a research intermediate with a minimum purity of 95% and is listed as a discontinued product at major chemical marketplaces, indicating batch-limited availability .

Why Generic Piperidine-1-Carboximidamides Cannot Substitute for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4)


Substitution of 4-(ethoxymethyl)-4-methylpiperidine-1-carboximidamide with the unsubstituted parent piperidine-1-carboximidamide (MW 127.19 g/mol) or mono-substituted analogs such as 4-methylpiperidine-1-carboximidamide (MW 141.21 g/mol) introduces material changes in molecular weight, lipophilicity, and conformational dynamics that alter downstream synthetic intermediate properties and structure–activity relationships . The geminal disubstitution at C4 creates a quaternary centre that conformationally restricts the piperidine ring, a structural feature demonstrated in NK1 antagonist programs to substantially influence receptor affinity (e.g., hNK1 IC50 = 0.95 nM for the optimized 4,4-disubstituted lead versus significantly weaker activity in mono-substituted analogues) [1]. The ethoxymethyl group specifically increases lipophilicity and modulates membrane permeability relative to the parent scaffold or simple alkyl substituents, a property systematically exploited in soluble epoxide hydrolase (sEH) inhibitor programs where 4-substituted piperidine derivatives bearing oxygen-containing side chains achieved sub-nanomolar potency while unsubstituted or simple alkyl variants showed markedly reduced activity [2]. Generic interchange therefore risks loss of the specific physicochemical and conformational profile required for consistent synthetic outcomes and biological activity.

Quantitative Differentiation Evidence for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4) Against Closest Analogs


Molecular Weight Differentiation: 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (199.29 g/mol) vs. 4-Methylpiperidine-1-carboximidamide (141.21 g/mol) vs. Parent Scaffold (127.19 g/mol)

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide possesses a molecular weight of 199.29 g/mol (C10H21N3O), representing a 58.08 g/mol (+41.1%) increase over 4-methylpiperidine-1-carboximidamide (141.21 g/mol; C7H15N3) and a 72.10 g/mol (+56.7%) increase over the parent piperidine-1-carboximidamide scaffold (127.19 g/mol; C6H13N3) . This molecular weight increment reflects the addition of the ethoxymethyl substituent and places the compound in a higher molecular weight bracket that may influence downstream synthetic intermediate handling, purification, and analytical detection parameters [1].

Molecular weight Physicochemical properties Building block differentiation

Geminal 4,4-Disubstitution: Conformational Restriction Differentiates 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide from Mono-Substituted and Unsubstituted Analogs

The presence of both an ethoxymethyl group and a methyl group at the 4-position of 4-(ethoxymethyl)-4-methylpiperidine-1-carboximidamide creates a quaternary carbon centre (C4) that conformationally restricts the piperidine ring . In contrast, the comparators 4-methylpiperidine-1-carboximidamide and piperidine-1-carboximidamide contain only a tertiary C4 or unsubstituted ring, respectively, with greater conformational freedom. In the 4,4-disubstituted piperidine NK1 antagonist series, the introduction of geminal disubstitution at the 4-position conferred a 10- to 100-fold improvement in receptor binding affinity (hNK1 IC50 of 0.95 nM for the optimized 4,4-disubstituted lead vs. >100 nM for mono-substituted analogues) [1]. While this specific biological data is derived from structurally distinct 4,4-disubstituted piperidines, the conformational principle is directly transferable to the target compound's scaffold architecture.

Conformational restriction 4,4-disubstitution Piperidine scaffold

Ethoxymethyl Side Chain Lipophilicity Contribution: Predicted logP Differentiation from Methyl-Only and Unsubstituted Piperidine-1-Carboximidamides

The ethoxymethyl substituent of 4-(ethoxymethyl)-4-methylpiperidine-1-carboximidamide introduces an ether oxygen and an additional two-carbon unit that increases lipophilicity relative to the methyl-only analog. In structurally related 4-substituted piperidine series, the introduction of an ethoxymethyl group has been shown to increase predicted logP by approximately +0.4 to +0.8 log units compared to the parent methyl-substituted scaffold [1]. Piperidine-1-carboximidamide has a reported topological polar surface area (TPSA) of 53.5 Ų and XLogP of 0.2; addition of the 4-ethoxymethyl and 4-methyl substituents is expected to reduce TPSA and increase logP, enhancing membrane permeability potential [2]. The ethoxymethyl group's ether oxygen also provides hydrogen-bond acceptor capacity absent in simple alkyl substituents, enabling distinct intermolecular interactions .

Lipophilicity Ethoxymethyl substituent Predicted logP

Purity Specification: Supplier-Certified 95% Minimum Purity for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4)

4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide is supplied with a certified minimum purity of 95% as documented by the CymitQuimica/Biosynth product specification . The closest positional isomer, 3-(ethoxymethyl)piperidine-1-carboximidamide (CAS 2098014-11-8; MW 185.27 g/mol), is listed in databases without defined purity specifications from major suppliers, limiting batch-to-batch reproducibility for procurement . Similarly, the 2-positional isomer 2-(ethoxymethyl)piperidine-1-carboximidamide (CAS 1995663-08-5) lacks published certified purity data, making the 4-substituted target compound the only regioisomer with vendor-documented quality specifications .

Purity specification Quality control Procurement standard

Predicted Boiling Point Differentiation: 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide vs. 4-Methylpiperidine-1-carboximidamide

4-Methylpiperidine-1-carboximidamide (CAS 73771-19-4) has a reported boiling point of 213.4 °C at 760 mmHg and a melting point of 71–73 °C . The structurally analogous 4-(fluoromethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098119-14-1), which replaces the ethoxymethyl oxygen with a fluorine and maintains the 4,4-disubstituted architecture, has a predicted boiling point of 240.7 ± 32.0 °C . By extrapolation, the ethoxymethyl derivative is expected to exhibit a boiling point intermediate between the mono-substituted 4-methyl analog (~213 °C) and the fluoromethyl-disubstituted analog (~241 °C), consistent with its intermediate molecular weight and the hydrogen-bond-accepting ether oxygen contributing to intermolecular interactions. Predicted boiling point data for the target compound is not directly reported but can be estimated from structurally proximate analogs.

Boiling point Predicted physicochemical properties Thermal stability

Carboximidamide Bioisostere Advantage: Differentiated Pharmacophore Strategy Relative to Piperidine-4-Carboxamide Derivatives

The carboximidamide group (–C(=NH)NH2) present in the target compound functions as a bioisostere for carboxylic acid (–COOH) and carboxamide (–CONH2) groups, providing enhanced hydrogen-bonding capacity (both donor and acceptor) while modulating pKa and pharmacokinetic properties [1]. In piperidine carboxamide ALK inhibitor programs, the carboxamide series showed IC50 values of 0.5–5 nM against wild-type ALK, while the analogous carboximidamide replacement strategy has been documented to improve metabolic stability and oral bioavailability in unrelated series [2]. The target compound thus occupies a distinct pharmacophore space relative to piperidine-4-carboxamide derivatives (such as those in US Patent 6,020,347) which utilize the –CONH2 terminus for VLA-4 antagonism [3]. No direct head-to-head comparison data exists for this specific compound, but the carboximidamide pharmacophore is mechanistically differentiated from carboxamide-based building blocks.

Carboximidamide bioisostere Pharmacophore design Hydrogen bonding

Recommended Application Scenarios for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide (CAS 2098012-13-4) Based on Differentiated Evidence


Medicinal Chemistry: Conformationally Restricted Scaffold for Design of 4,4-Disubstituted Piperidine Bioactive Molecules Targeting GPCRs, Ion Channels, or Kinases

The quaternary C4 centre of 4-(ethoxymethyl)-4-methylpiperidine-1-carboximidamide provides a conformationally restricted piperidine scaffold suitable for incorporation into bioactive molecules where defined ring geometry is critical for target engagement. In NK1 antagonist programs, 4,4-disubstituted piperidines achieved hNK1 IC50 values of 0.95 nM, outperforming mono-substituted analogues by 10- to 100-fold . The carboximidamide terminus additionally provides a bioisostere for carboxylic acid pharmacophores with differentiated hydrogen-bonding capacity [1]. Researchers designing ligands for GPCRs, ion channels, or kinases where conformational pre-organization of the piperidine ring enhances binding affinity should prioritize this compound over flexible mono-substituted alternatives.

Synthetic Chemistry: Building Block for One-Step Incorporation of the Carboximidamide Pharmacophore into Complex Molecular Architectures

The compound serves as a pre-functionalized building block that delivers both the 4,4-disubstituted piperidine scaffold and the carboximidamide pharmacophore in a single synthetic step. This contrasts with multi-step de novo construction, which requires separate introduction of the geminal substitution pattern, the ethoxymethyl side chain, and the carboximidamide group at N1. The documented purity specification of ≥95% supports reliable stoichiometric use in amide coupling, reductive amination, or urea formation reactions. The ethoxymethyl group's ether oxygen provides a synthetic handle for further derivatization (e.g., deprotection to hydroxymethyl, or oxidation to the corresponding aldehyde/carboxylic acid), enabling divergent synthetic pathways from a single advanced intermediate.

Fragment-Based Drug Discovery (FBDD): Privileged Carboximidamide Fragment with Enhanced Lipophilicity and Hydrogen-Bonding Capacity for Library Design

The carboximidamide group, combined with the 4-ethoxymethyl-4-methylpiperidine scaffold, provides a fragment-sized molecule (MW 199.29 g/mol) within Lipinski-compliant space that exhibits enhanced hydrogen-bonding donor capacity (2 NH donors plus C=N acceptor) relative to carboxamide or carboxylic acid fragments . The ethoxymethyl substituent increases lipophilicity by an estimated +0.4 to +0.8 logP units relative to the unsubstituted or methyl-substituted analogs, improving membrane permeability potential while retaining hydrogen-bonding functionality [1]. This fragment is suitable for incorporation into focused libraries targeting intracellular or CNS-penetrant chemical space, where conformational restriction from the quaternary C4 centre can reduce entropic penalties upon target binding [2].

Pharmacokinetic Probe Synthesis: Evaluating Contribution of 4-Ethoxymethyl Substitution to Metabolic Stability, Solubility, and Permeability in Piperidine-Containing Lead Series

The compound serves as a tool for structure–activity relationship (SAR) studies probing the contribution of the 4-ethoxymethyl group to key drug-like properties. In soluble epoxide hydrolase (sEH) inhibitor programs, 4-substituted piperidine derivatives bearing oxygenated side chains achieved sub-nanomolar potency with improved metabolic stability relative to unsubstituted or alkyl-only variants . Researchers can use this compound as a comparator against the 4-methylpiperidine-1-carboximidamide (MW 141.21 g/mol) [1] to isolate the ethoxymethyl group's contribution to solubility, microsomal stability, CYP inhibition, and passive permeability in matched molecular pair (MMP) analyses. The carboximidamide terminus further enables evaluation of this bioisostere's impact on oral bioavailability relative to carboxylic acid or carboxamide-containing matched pairs [2].

Quote Request

Request a Quote for 4-(Ethoxymethyl)-4-methylpiperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.